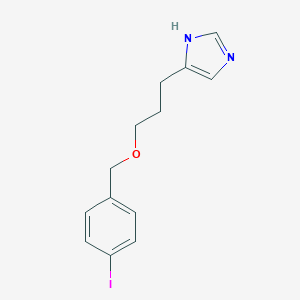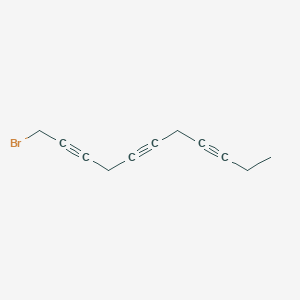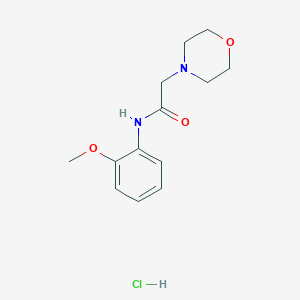
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mexidol or Emoxypine and is a derivative of pyridoxine, a vitamin B6 analog. Mexidol has been extensively studied for its neuroprotective, antioxidant, and anxiolytic properties.
Wirkmechanismus
The mechanism of action of Mexidol is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. Mexidol has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of reactive oxygen species and reduces lipid peroxidation. Additionally, Mexidol has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemische Und Physiologische Effekte
Mexidol has been found to have various biochemical and physiological effects. It has been found to increase cerebral blood flow and oxygen consumption in the brain. Mexidol also reduces the levels of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, Mexidol has been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Mexidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in various fields of scientific research. However, Mexidol also has some limitations for lab experiments. It has a short half-life and requires frequent dosing. Additionally, Mexidol has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Mexidol. One potential area of research is the development of more potent derivatives of Mexidol with improved pharmacokinetic properties. Another potential area of research is the investigation of Mexidol's potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, Mexidol's potential applications in the treatment of other diseases such as cardiovascular disease and diabetes should be investigated.
Synthesemethoden
The synthesis of Mexidol involves the reaction of 2-methoxyphenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride. This synthesis method has been optimized to obtain high yields of Mexidol with purity greater than 99%.
Wissenschaftliche Forschungsanwendungen
Mexidol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and can be used to treat various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Mexidol has also been found to possess antioxidant properties and can be used to prevent oxidative stress-induced damage to cells. Additionally, Mexidol has been studied for its anxiolytic properties and can be used to treat anxiety disorders.
Eigenschaften
CAS-Nummer |
143579-15-1 |
|---|---|
Produktname |
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride |
Molekularformel |
C13H19ClN2O3 |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15;/h2-5H,6-10H2,1H3,(H,14,16);1H |
InChI-Schlüssel |
ZVBDTLZLYZKUHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Andere CAS-Nummern |
143579-15-1 |
Synonyme |
N-(2-methoxyphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



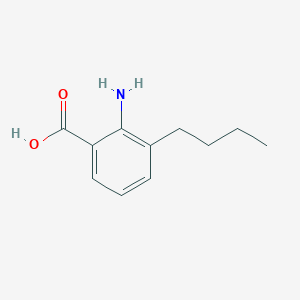
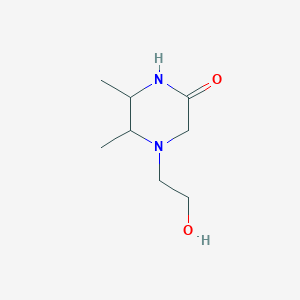
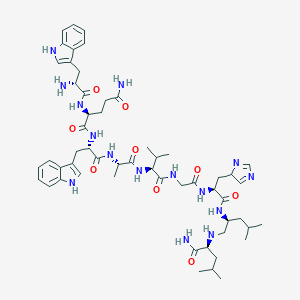
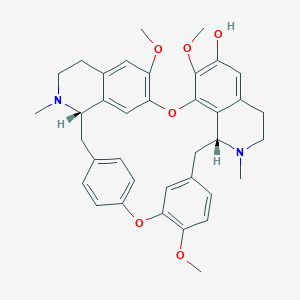
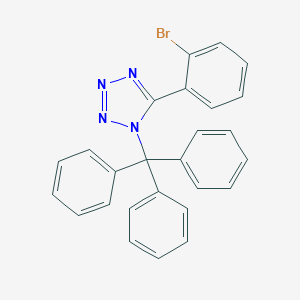
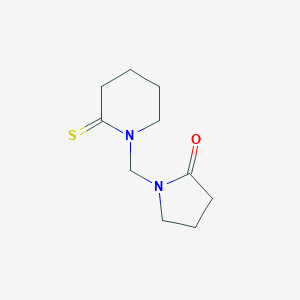
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
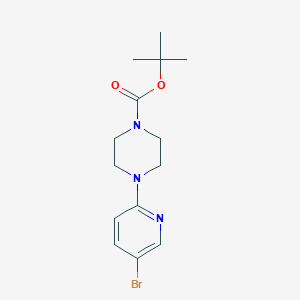
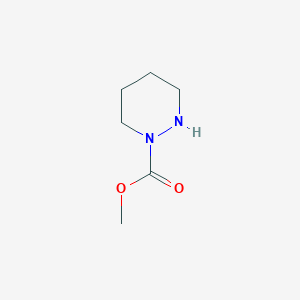
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
